molecular formula C13H16BrNO2 B12086459 Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate

Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate

Cat. No.: B12086459
M. Wt: 298.18 g/mol
InChI Key: GEQXUJINCDLMHK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 3-bromophenylacetic acid with tert-butyl aziridine-2-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Chemical Reactions Analysis

Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common reagents used in these reactions include sodium borohydride for reduction, m-chloroperbenzoic acid for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate involves its interaction with various molecular targets. The aziridine ring is highly strained and reactive, making it a good candidate for nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in biological systems or material applications .

Comparison with Similar Compounds

Tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate can be compared with other similar compounds such as:

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)aziridine-2-carboxylate

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3

InChI Key

GEQXUJINCDLMHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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